methyl 3,6-dibromo-1H-indole-4-carboxylate
Description
Evolution of Indole (B1671886) Scaffold Functionalization Strategies
The journey of functionalizing the indole nucleus has evolved from classical methods to highly sophisticated modern techniques. Initially, strategies relied heavily on the intrinsic nucleophilicity of the indole ring, primarily targeting the C3 position through electrophilic substitution reactions. datapdf.com However, the demand for more complex and precisely substituted indoles has driven the development of more advanced methods.
Key evolutionary milestones in indole functionalization include:
Classical Electrophilic Substitution: This foundational strategy exploits the electron-rich nature of the indole ring. Halogenation, nitration, and Friedel-Crafts reactions are common examples, though controlling regioselectivity, especially on the benzene (B151609) portion of the ring, can be challenging. datapdf.com Bromination, for instance, can be achieved using molecular bromine or N-Bromosuccinimide (NBS). datapdf.comnih.gov
Directed ortho-Metalation (DoM): This technique involves the use of a directing group, often attached to the indole nitrogen, to guide a metalating agent (typically an organolithium reagent) to a specific adjacent position, enabling subsequent functionalization. This approach offers excellent regiocontrol.
Transition Metal-Catalyzed C–H Activation: A paradigm shift in synthetic chemistry, C–H activation allows for the direct conversion of otherwise inert C–H bonds into new C–C or C-heteroatom bonds. sigmaaldrich.com This atom-economical approach has been extensively applied to the indole scaffold, with various catalytic systems (often based on palladium, rhodium, or ruthenium) developed to target specific positions, including the traditionally less reactive C2, C4, C5, C6, and C7 positions on the benzene ring. sigmaaldrich.com
Cross-Coupling Reactions: The advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, revolutionized the synthesis of complex molecules. These methods typically involve the coupling of an organometallic reagent with an organic halide, providing a powerful tool for constructing new bonds on pre-functionalized indole scaffolds. nih.gov
Strategic Importance of Halogenated Indole Carboxylates in Organic Synthesis
Halogenated indoles are highly valued intermediates in organic synthesis, primarily because the halogen atom serves as a versatile handle for further chemical transformations. researchgate.net Bromine, in particular, is an excellent functional group for this purpose due to the C-Br bond's reactivity in a wide array of cross-coupling reactions. researchgate.net
The presence of a carboxylate group, such as a methyl ester, alongside halogen atoms on the indole ring, adds another layer of strategic advantage:
Orthogonal Reactivity: The bromine atoms and the methyl ester group possess different chemical reactivities. The C-Br bonds are prime sites for transition metal-catalyzed cross-coupling reactions, while the ester can undergo transformations like hydrolysis to a carboxylic acid, amidation, or reduction to an alcohol. This orthogonality allows for sequential and selective modifications of the molecule.
Modulation of Electronic Properties: The electron-withdrawing nature of the methyl carboxylate group can influence the reactivity of the indole ring, affecting the regioselectivity of subsequent reactions like further electrophilic substitutions.
Platform for Diversification: A poly-halogenated indole carboxylate serves as a molecular scaffold that can be rapidly diversified. Different groups can be introduced at each halogenated position, leading to the efficient generation of libraries of complex indole derivatives for applications in drug discovery and materials science. For example, the regioselective dibromination of methyl indole-3-carboxylate (B1236618) yields methyl 5,6-dibromoindole-3-carboxylate, a building block used in the synthesis of various natural and non-natural products. nih.govrsc.org
Contextualization of Methyl 3,6-dibromo-1H-indole-4-carboxylate within Advanced Indole Chemistry
This compound is a specific example of a poly-functionalized indole that embodies the principles of modern synthetic strategy. While detailed experimental data for this exact compound is not widely published in mainstream literature, its chemical structure allows for a clear contextualization of its potential role and significance.
The molecule features three key functional elements on the indole core:
Bromine at the C3 Position: The C3 position of the pyrrole (B145914) ring is the most electronically rich and typically the most reactive site for electrophilic attack. The C3-Br bond is also amenable to various cross-coupling reactions.
Bromine at the C6 Position: A bromine atom on the benzene portion of the indole ring provides a second, distinct handle for functionalization. The differential reactivity between the C3-Br and C6-Br bonds could potentially allow for site-selective cross-coupling reactions under carefully controlled conditions, enabling the stepwise construction of highly complex architectures.
Methyl Carboxylate at the C4 Position: The ester group at C4 is a valuable functional group for modification and also exerts a significant electronic and steric influence on the reactivity of the adjacent C3 and C5 positions.
The synthesis of this compound would likely start from methyl 1H-indole-4-carboxylate. orgsyn.org A potential synthetic route could involve a two-step bromination process. The first bromination would likely occur at the more reactive C3 position, followed by a second bromination on the benzene ring, with reaction conditions tailored to favor substitution at the C6 position.
As a synthetic building block, this compound is anticipated to be a highly valuable intermediate. It provides a rigid scaffold with three distinct points for diversification (C3-Br, C6-Br, and the C4-ester), making it an ideal precursor for creating diverse molecular libraries in the pursuit of new pharmaceuticals and functional materials.
Data Tables
Table 1: Properties of Related Indole Carboxylate Derivatives
This table presents data for known indole carboxylate compounds that are structurally related to the primary subject of this article, providing a comparative context.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 1H-indole-4-carboxylate | 39830-66-5 | C₁₀H₉NO₂ | 175.18 |
| Methyl 6-bromo-1H-indole-4-carboxylate | 107650-22-6 | C₁₀H₈BrNO₂ | 254.08 |
| Methyl 3-bromo-1H-indole-4-carboxylate | 1093759-60-4 | C₁₀H₈BrNO₂ | 254.08 |
| Methyl 5,6-dibromo-1H-indole-3-carboxylate | Not Available | C₁₀H₇Br₂NO₂ | 332.98 |
| Methyl 6-bromo-1-methyl-1H-indole-4-carboxylate | 1090903-89-1 | C₁₁H₁₀BrNO₂ | 268.11 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3,6-dibromo-1H-indole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2NO2/c1-15-10(14)6-2-5(11)3-8-9(6)7(12)4-13-8/h2-4,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBKJMGWNFCJJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)NC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3,6 Dibromo 1h Indole 4 Carboxylate
De Novo Synthesis Approaches to the Indole-4-carboxylate Core
The initial challenge in synthesizing the target compound lies in the construction of the methyl 1H-indole-4-carboxylate scaffold. This can be achieved through various de novo strategies that build the heterocyclic ring system from acyclic precursors.
Classical Indole (B1671886) Synthesis Pathways for Functionalized Indoles
Classical methods for indole synthesis, developed over the last century, remain valuable for creating functionalized indole rings. One of the most relevant for this specific core is the Leimgruber-Batcho indole synthesis.
The Leimgruber-Batcho synthesis is particularly well-suited for producing indoles that are unsubstituted at the C2 and C3 positions. A known pathway to synthesize indole-4-carboxaldehyde (B46140), a precursor to the target ester, starts with methyl 2-methyl-3-nitrobenzoate. This starting material is converted to methyl indole-4-carboxylate, which can then be manipulated to yield the aldehyde google.com. This classical approach provides a reliable, albeit multi-step, route to the required indole-4-carboxylate core.
Other classical syntheses, while less direct for this specific substitution pattern, form the bedrock of indole chemistry. These include:
Fischer Indole Synthesis: Involves the acid-catalyzed cyclization of an arylhydrazone.
Bischler Indole Synthesis: An acid-catalyzed cyclization of an α-arylamino-ketone.
Reissert Indole Synthesis: Begins with the condensation of o-nitrotoluene and diethyl oxalate (B1200264).
Modern Indole Ring Construction Strategies
Contemporary synthetic chemistry offers more sophisticated and often more efficient methods for constructing the indole nucleus. Palladium-catalyzed reactions are particularly prominent.
An efficient and well-documented modern synthesis of methyl 1H-indole-4-carboxylate starts from methyl 2-methyl-3-nitrobenzoate orgsyn.org. The key steps involve the formation of a 2-nitrostyrene derivative followed by a reductive cyclization. This palladium/phosphine-catalyzed N-heteroannulation of the 2-nitrostyrene intermediate proceeds under relatively mild conditions to furnish the indole-4-carboxylate core in high yield orgsyn.org. This method represents a significant improvement over some classical routes in terms of efficiency and conditions orgsyn.org.
The key transformation in this modern approach is summarized below:
| Starting Material | Key Intermediate | Catalyst System | Product | Overall Yield |
| Methyl 2-methyl-3-nitrobenzoate | Methyl 2-ethenyl-3-nitrobenzoate | Pd(OAc)2 / PPh3 | Methyl 1H-indole-4-carboxylate | 72% |
Other modern strategies that have revolutionized indole synthesis include various metal-catalyzed carbonylative approaches and cyclizations of N-aryl imines, offering diverse pathways to functionalized indoles beilstein-journals.orgorganic-chemistry.org.
Regioselective Dibromination Strategies
With the methyl 1H-indole-4-carboxylate core in hand, the next stage is the introduction of two bromine atoms at specific positions (C-3 and C-6). This requires a careful selection of brominating agents and conditions to control the regioselectivity of the electrophilic aromatic substitution.
Direct Electrophilic Aromatic Substitution for Indole Bromination
The indole ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution (EAS) researchgate.net. The site of initial electrophilic attack is overwhelmingly the C-3 position of the pyrrole (B145914) ring. This high nucleophilicity is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate) effectively ic.ac.uk. Therefore, direct bromination of an unsubstituted indole with reagents like bromine (Br₂) or N-Bromosuccinimide (NBS) almost exclusively yields the 3-bromoindole derivative.
Controlled Bromination Methodologies at C-3 and C-6 Positions
Achieving a 3,6-dibromo substitution pattern requires a sequential approach. The first bromination is directed to the highly activated C-3 position. The introduction of the second bromine atom onto the benzene (B151609) ring at the C-6 position is more challenging due to the deactivating effect of the first bromine atom and the C-4 ester group.
A plausible synthetic sequence would be:
Monobromination at C-3: Treatment of methyl 1H-indole-4-carboxylate with one equivalent of a mild brominating agent (e.g., NBS in a suitable solvent) would selectively yield methyl 3-bromo-1H-indole-4-carboxylate.
Second Bromination at C-6: The resulting 3-bromoindole is then subjected to a second, more forceful bromination. Studies on the bromination of deactivated indoles, such as methyl indole-3-carboxylate (B1236618), have shown that using excess bromine in acetic acid can lead to substitution on the benzene ring rsc.orgrsc.org. While that specific case leads to 5,6-dibromination, it establishes the principle that the benzene ring can be brominated despite the deactivating group on the pyrrole ring. For the 3-bromo-4-carboxylate intermediate, the C-6 position is the most likely site for the second electrophilic attack, directed by the ortho-, para-directing nature of the pyrrole nitrogen and avoiding steric hindrance from the existing substituents. Syntheses of other 6-bromoindole (B116670) derivatives often employ strategies involving N-protection to modulate the reactivity of the ring system and direct substitution to the benzene portion nih.gov.
Influence of Ester Group at C-4 on Bromination Regioselectivity
The methyl carboxylate group at the C-4 position plays a crucial role in controlling the regioselectivity of the bromination reactions.
Deactivating Effect: As an electron-withdrawing group, the C-4 ester deactivates the entire indole ring towards electrophilic attack, particularly the benzene portion to which it is directly attached. However, the C-3 position of the pyrrole ring remains the most electron-rich and nucleophilic site, ensuring that the first bromination occurs there with high selectivity ic.ac.uk.
Directing Effect for Subsequent Substitutions: After the C-3 position is brominated, the C-4 ester group continues to influence the placement of the second bromine atom. The benzene ring is significantly deactivated by both the C-3 bromine (via induction) and the C-4 ester (via resonance and induction). Among the remaining positions on the benzene ring (C-5, C-6, and C-7), the C-6 position is favored for electrophilic attack. This is because it is para to the ring-activating nitrogen atom and is less sterically hindered compared to the C-5 position, which is adjacent to the bulky ester group. The C-7 position is also activated by the nitrogen, but C-6 is often electronically favored in such systems. Research on the functionalization of the indole C-4 position highlights the difficulty and the strong influence of directing groups on reaction outcomes rsc.orgresearchgate.net. The interplay between the activating effect of the indole nitrogen and the deactivating/directing effects of the existing substituents is critical for achieving the desired 3,6-dibromination pattern.
The regiochemical outcome of electrophilic substitution on 4-substituted indoles is a balance between the intrinsic reactivity of the C-3 position and the potential for substitution at the C-5 or C-7 positions on the benzene ring beilstein-journals.org. The presence of the deactivating ester at C-4 strongly disfavors attack at C-5, leaving C-3 as the primary site, followed by C-6 for a second substitution.
Esterification Methods for Methyl 3,6-dibromo-1H-indole-4-carboxylate
The introduction of the methyl ester group at the C4 position of the 3,6-dibromo-1H-indole scaffold is a critical step in the synthesis of the target compound. This transformation can be achieved through the esterification of the corresponding carboxylic acid, 3,6-dibromo-1H-indole-4-carboxylic acid. Several classical and modern esterification methods are applicable.
Fischer-Speier esterification is a well-established and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com
For the synthesis of this compound, the precursor 3,6-dibromo-1H-indole-4-carboxylic acid would be reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the desired methyl ester.
Table 1: Reaction Conditions for Fischer Esterification
| Parameter | Condition |
| Substrate | 3,6-dibromo-1H-indole-4-carboxylic acid |
| Reagent | Methanol (large excess) |
| Catalyst | Concentrated H₂SO₄ or HCl |
| Temperature | Reflux |
| Reaction Time | Several hours |
To improve the efficiency of the Fischer esterification, a Dean-Stark apparatus can be employed to remove water azeotropically, thereby shifting the equilibrium towards the product side. masterorganicchemistry.com
An alternative and often more reactive approach to ester synthesis involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an acid anhydride. These intermediates readily react with alcohols to form esters under milder conditions and in an irreversible manner.
The synthesis of this compound via the acid chloride route would first involve the treatment of 3,6-dibromo-1H-indole-4-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acid chloride. The resulting 3,6-dibromo-1H-indole-4-carbonyl chloride would then be reacted with methanol. This reaction is typically rapid and proceeds at or below room temperature. A base, such as pyridine or triethylamine, is often added to neutralize the hydrochloric acid byproduct.
Table 2: Two-Step Esterification via Acid Chloride
| Step | Reagents and Conditions | Product |
| 1. Acid Chloride Formation | 3,6-dibromo-1H-indole-4-carboxylic acid, SOCl₂ or (COCl)₂, reflux | 3,6-dibromo-1H-indole-4-carbonyl chloride |
| 2. Esterification | 3,6-dibromo-1H-indole-4-carbonyl chloride, Methanol, Pyridine | This compound |
This method is particularly useful for substrates that may be sensitive to the harsh acidic conditions of the Fischer esterification.
While the malonic and acetoacetic ester syntheses are classical methods for the preparation of carboxylic acids and ketones, respectively, their principles can be adapted for the synthesis of indole carboxylates. These methods typically involve the alkylation of a malonic or acetoacetic ester enolate followed by hydrolysis and decarboxylation.
In the context of synthesizing an indole-4-carboxylate, a suitably substituted starting material would be required. For instance, a protected 2-aminobenzyl halide derivative could be used to alkylate diethyl malonate. Subsequent intramolecular cyclization, hydrolysis, and decarboxylation could potentially lead to the formation of the indole-4-carboxylic acid, which could then be esterified. However, achieving the desired substitution pattern, including the bromine atoms at the 3 and 6 positions, through this route would be complex and require a multi-step sequence.
Integrated One-Pot or Multi-Component Synthetic Pathways
Modern synthetic organic chemistry increasingly focuses on the development of one-pot or multi-component reactions (MCRs) to enhance efficiency, reduce waste, and simplify purification processes. researchgate.netchemrxiv.org These strategies involve the sequential formation of multiple chemical bonds in a single reaction vessel without the isolation of intermediates.
While a specific one-pot or multi-component reaction for the direct synthesis of this compound is not prominently described in the literature, the general principles of MCRs can be applied to the synthesis of substituted indoles. researchgate.netrsc.orgarkat-usa.org For example, a multi-component reaction could potentially be designed to assemble the indole core with the desired substituents in a single operation. Such a reaction might involve the condensation of a substituted aniline (B41778), an aldehyde, and an isocyanide (an Ugi reaction), followed by a cyclization step to form the indole ring. nih.gov
A hypothetical one-pot synthesis could involve the in-situ formation of a substituted indole-4-carboxylic acid followed by direct esterification. For instance, a palladium-catalyzed carbonylation of a suitable precursor could introduce the carboxylic acid functionality, which could then be esterified in the same reaction vessel by the addition of methanol and an acid catalyst.
The development of such integrated pathways for the synthesis of complex molecules like this compound remains an active area of research, aiming to provide more sustainable and efficient synthetic routes. nih.gov
Mechanistic Investigations of Functionalization Reactions on the Indole Scaffold
Elucidating Electrophilic Bromination Mechanisms on Indole (B1671886) Systems
Electrophilic aromatic substitution (EAS) is the cornerstone of indole functionalization. The high electron density of the indole ring, particularly at the C3 position, makes it exceptionally reactive toward electrophiles like bromine. The general mechanism for the electrophilic bromination of indole is a two-step process. libretexts.org In the initial, rate-determining step, the π-electron system of the indole ring attacks an electrophilic bromine species (e.g., Br₂ or a protonated N-bromosuccinimide complex), leading to the formation of a resonance-stabilized cationic intermediate known as an arenium ion or Wheland intermediate. libretexts.orgnih.gov In the second, faster step, a base removes a proton from the site of substitution, restoring the aromaticity of the ring and yielding the brominated indole product. nih.gov
Computational studies on the direct bromination of substituted indoles in dimethylformamide (DMF) support a two-step mechanism. The first step, involving the overlap of the highest occupied molecular orbital (HOMO) of the indole with the lowest unoccupied molecular orbital (LUMO) of the Br₂ molecule, is identified as the rate-determining step. researchgate.netresearchgate.net
In the context of electrophilic halogenation, the nature of the reaction intermediate is a key mechanistic feature. For simple alkenes, the reaction proceeds through a cyclic, three-membered halonium ion (e.g., a bromonium ion) intermediate, which accounts for the typical anti-addition stereochemistry observed. fiveable.me
However, for electrophilic substitution on an aromatic system like indole, the formation of a discrete, stable bromonium ion across two carbons of the ring is not the generally accepted pathway. Instead, the reaction proceeds via the aforementioned arenium ion (σ-complex), where the positive charge is delocalized across the ring system through resonance. nih.gov This intermediate is energetically favored because it allows for the partial preservation of the aromatic stabilization energy, which would be completely lost in a localized bromonium ion.
Some enzymatic halogenations, such as those catalyzed by vanadium bromoperoxidase, have been proposed to involve an initial attack of an oxidized bromine species on the C2-C3 double bond, which could be described as forming a bromonium-like intermediate. escholarship.org This intermediate then rapidly rearranges to form the final substitution or oxidation products. escholarship.org Nevertheless, for non-enzymatic, solution-phase electrophilic aromatic bromination, the Wheland intermediate is the critical species governing the reaction's outcome. nih.gov
The position of electrophilic attack on the indole ring is highly dependent on the electronic properties of existing substituents. The indole molecule itself has a high electron density, with the C3 position being the most nucleophilic and thus the most common site for initial electrophilic attack. nih.gov This inherent reactivity is driven by the powerful electron-donating effect of the heterocyclic nitrogen atom.
In the case of methyl 1H-indole-4-carboxylate, the starting material for the target compound, two competing electronic effects are at play:
The Indole Nitrogen (N1): This is a strong activating group that donates electron density into the ring system via resonance. It strongly directs electrophiles to the C3, C5, and C7 positions (ortho and para to the nitrogen within the delocalized system).
The Methyl Carboxylate Group (C4): This is an electron-withdrawing and deactivating group. Through its inductive and resonance effects, it reduces the nucleophilicity of the aromatic ring and directs incoming electrophiles to the positions meta to itself (i.e., C2, C6).
The formation of methyl 3,6-dibromo-1H-indole-4-carboxylate can be rationalized by considering these effects sequentially:
First Bromination (at C3): The first equivalent of bromine will preferentially react at the C3 position. The directing effect of the activating nitrogen atom overwhelmingly favors this position, which is the most electron-rich and sterically accessible site on the pyrrole (B145914) ring. nih.gov
Second Bromination (at C6): With the C3 position now occupied by a bromine atom, the second electrophilic attack occurs on the benzene (B151609) portion of the indole. The directing effects are now a combination of the N1-H, the C3-Br, and the C4-ester. The indole nitrogen continues to act as an activator, directing para to the C6 position. The C4-ester group deactivates the ring but directs meta to the C6 position. The C3-bromine is a deactivating group but directs ortho and para. The convergence of these directing effects, particularly the strong activation from the nitrogen and the meta-direction from the ester, leads to the regioselective introduction of the second bromine atom at the C6 position.
This outcome is analogous to the observed regioselective dibromination of methyl indole-3-carboxylate (B1236618), which yields the 5,6-dibromo derivative under similar conditions (bromine in acetic acid). nih.gov In that case, the C3-ester deactivates the ring, but the indole nitrogen still directs substitution onto the benzene ring at the C5 and C6 positions. nih.govrsc.org
Reaction Kinetics and Thermodynamics of Dibromination Processes
The rate of electrophilic bromination of indoles is highly sensitive to the electronic nature of the substituents on the ring. Activating, electron-donating groups increase the reaction rate by stabilizing the transition state leading to the arenium ion, while deactivating, electron-withdrawing groups decrease the rate. researchgate.net
A computational study on the direct bromination of 5-substituted indoles provides insight into the thermodynamics of the process. The Gibbs free energy barriers (ΔG‡) for the rate-determining step (TS1) correlate with the electron-withdrawing power of the substituent. researchgate.net This means that indoles with more strongly electron-withdrawing groups exhibit higher activation energy barriers and thus slower reaction rates.
The order of diminishing reaction rates for various substituents at the C5 position was found to be: -OCH₃ > -CH₃ > -H > -Cl > -Br > -COCH₃ > -COOH > -CN. researchgate.net This trend highlights the significant impact of substituent electronics on reaction kinetics.
| Substituent (at C5) | ΔG‡TS1 (kcal/mol) | ΔGIntermediate (kcal/mol) | ΔGProduct (kcal/mol) |
|---|---|---|---|
| -H | 15.2 | -0.5 | -16.1 |
| -CH₃ | 14.8 | -0.6 | -16.3 |
| -Cl | 16.1 | -0.5 | -16.1 |
| -Br | 16.3 | -0.4 | -16.0 |
| -COOH | 16.8 | -0.2 | -15.6 |
| -CN | 17.4 | -0.2 | -15.3 |
Advanced Derivatization and Further Transformations of Methyl 3,6 Dibromo 1h Indole 4 Carboxylate
Cross-Coupling Reactions at Brominated Sites (C-3 and C-6)
The bromine atoms at the C-3 and C-6 positions of the indole (B1671886) scaffold are prime handles for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through various cross-coupling methodologies. These reactions are fundamental for constructing complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for bond formation in modern organic synthesis. The dibrominated indole core is an excellent substrate for these transformations, allowing for the introduction of a wide array of substituents.
The Suzuki-Miyaura coupling facilitates the formation of C-C bonds by reacting the aryl bromide with an organoboron reagent, typically a boronic acid or ester. This reaction is renowned for its mild conditions and tolerance of numerous functional groups. For substrates like methyl 3,6-dibromo-1H-indole-4-carboxylate, selective or double coupling can be achieved by carefully controlling the reaction conditions. The relative reactivity of the C-3 and C-6 positions can be influenced by steric and electronic factors, potentially allowing for regioselective functionalization.
The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new C-C bond, yielding a substituted vinyl-indole derivative. This reaction typically requires a palladium catalyst and a base, and like the Suzuki coupling, offers a route to more complex structures.
The Sonogashira coupling is a highly effective method for forming a C-C bond between an aryl halide and a terminal alkyne. mdpi.com This reaction, which employs a palladium catalyst and often a copper(I) co-catalyst, introduces an alkynyl moiety onto the indole ring, a valuable functional group for further transformations or as a component in conjugated systems. mdpi.comresearchgate.net The reaction can be carried out under mild conditions, including at room temperature and in aqueous media, making it suitable for the synthesis of complex molecules. mdpi.com
Below is a table summarizing typical conditions for these palladium-catalyzed reactions as applied to bromo-substituted heterocyclic compounds.
| Reaction | Catalyst / Pre-catalyst | Ligand (if separate) | Base | Solvent | Typical Temperature |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, Xantphos, SPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane, DMF, Toluene/Water | 80-110 °C |
| Heck | Pd(OAc)₂, Pd/C | P(o-tolyl)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 100-140 °C |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Piperidine, Cs₂CO₃ | THF, DMF | Room Temp. - 100 °C |
This table presents generalized conditions; specific optimizations are typically required for individual substrates.
While palladium catalysts are dominant, other transition metals such as copper and iron have emerged as effective catalysts for cross-coupling reactions on indole scaffolds. These alternatives can offer different reactivity profiles, lower costs, and reduced toxicity.
Copper-catalyzed reactions , such as the Ullmann condensation, are classic methods for forming C-N, C-O, and C-S bonds. More contemporary copper-catalyzed protocols enable the coupling of aryl halides with a variety of nucleophiles. For instance, copper(II) acetate (B1210297) has been used in the synthesis of indolequinones from bromoquinones, demonstrating its utility in mediating C-C bond formation at a brominated carbon. nih.gov Additive-free, copper(I)-mediated radical cyclizations have also been developed to synthesize brominated indole carboxylates, highlighting copper's role in complex indole synthesis. acs.org
Iron-catalyzed cross-coupling has gained attention as a more economical and environmentally benign alternative to palladium. Iron catalysts can promote the coupling of aryl halides with organometallic reagents. Research has shown that iron chloride can effectively catalyze the oxidative cross-coupling of indoles with other heterocycles. mdpi.com Specifically, substrates such as methyl 1H-indole-6-carboxylate have proven viable in these reactions, indicating the compatibility of iron catalysis with the functional groups present on the target molecule. mdpi.com
In an effort to develop more sustainable synthetic methods, transition-metal-free cross-coupling reactions have been explored. These methods often rely on the use of strong bases, radical initiators, or photochemical activation to facilitate bond formation.
For C-C bond formation, reactions promoted by strong bases like potassium tert-butoxide (KOtBu) can generate aryne or radical intermediates from aryl halides, which then couple with suitable nucleophiles. nih.gov Such methods have been successfully applied to the C-3 arylation of indoles with aryl halides. nih.gov The success of these reactions often depends critically on the exclusion of oxygen. nih.gov
Transition-metal-free C-N bond formation can also be achieved through nucleophilic aromatic substitution (SNAr). While the C-Br bonds in this compound are not on a highly electron-deficient ring, specific substrates and strong nucleophiles under forcing conditions can sometimes lead to direct displacement of the bromide.
Functional Group Interconversions of the Carboxylate Moiety
The methyl carboxylate group at the C-4 position is a versatile functional handle that can be transformed into a variety of other groups, further diversifying the molecular scaffold.
A common and straightforward transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, by treating the ester with an aqueous solution of lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a solvent mixture like tetrahydrofuran (B95107)/methanol. chemicalbook.com This saponification reaction proceeds in high yield to afford 3,6-dibromo-1H-indole-4-carboxylic acid.
Following hydrolysis, the resulting carboxylic acid can undergo decarboxylation to remove the carboxyl group and introduce a hydrogen atom at the C-4 position. This transformation can be accomplished by heating the carboxylic acid, often in a high-boiling solvent like quinoline (B57606) or N,N-dimethylformamide (DMF). google.com The reaction can sometimes be facilitated by the addition of a catalyst, such as copper salts or a simple organic acid like formic acid. google.comcdnsciencepub.com This two-step hydrolysis-decarboxylation sequence provides a synthetic route to 3,6-dibromo-1H-indole.
The methyl ester can be converted into a wide range of amides, which are prevalent structures in biologically active molecules. This can be achieved through direct aminolysis by heating the ester with a primary or secondary amine, although this method can be slow. A more efficient approach involves first hydrolyzing the ester to the carboxylic acid, followed by reaction with an amine in the presence of a peptide coupling agent (e.g., DCC, HATU). Alternatively, modern coupling agents like cyclic alkyltriphosphonate anhydrides can directly facilitate the amidation of carboxylate compounds. google.com
The ester group can also be reduced to a primary alcohol. This transformation requires a strong reducing agent due to the stability of the ester functionality. Lithium aluminum hydride (LiAlH₄) is commonly used for this purpose, effectively reducing the methyl ester to a hydroxymethyl group, yielding (3,6-dibromo-1H-indol-4-yl)methanol. google.com This reaction is typically performed in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF).
| Starting Functional Group | Transformation | Reagent(s) | Resulting Functional Group |
| C-4 Methyl Ester | Hydrolysis | LiOH or NaOH, H₂O/THF | C-4 Carboxylic Acid |
| C-4 Carboxylic Acid | Decarboxylation | Heat, (optional catalyst) | C-4 Hydrogen |
| C-4 Methyl Ester | Amidation | 1. Hydrolysis 2. Amine, Coupling Agent | C-4 Amide |
| C-4 Methyl Ester | Reduction | LiAlH₄, THF | C-4 Hydroxymethyl |
N-1 Functionalization Strategies
The nitrogen atom at the N-1 position of the indole ring is a key site for introducing molecular diversity. The acidity of the N-H proton allows for deprotonation with a suitable base, followed by quenching with a wide range of electrophiles. This approach is fundamental for modifying the electronic and steric properties of the indole core, enabling the synthesis of diverse derivatives.
Common strategies for N-1 functionalization involve the use of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting indolide anion is a potent nucleophile that readily reacts with various electrophiles. For instance, studies on the closely related 6-bromoindole (B116670) have demonstrated successful alkylation using this method. nih.gov The reaction of 6-bromoindole with NaH in DMF, followed by the addition of electrophiles like methyl bromoacetate (B1195939) or methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate, proceeds efficiently to yield the corresponding N-1 substituted products. nih.gov Similarly, the functionalization of methyl indole-4-carboxylate has been achieved by treatment with NaH and substituted benzyl (B1604629) chlorides in THF. nih.gov
These established protocols can be reliably applied to this compound to generate a library of N-1 functionalized derivatives. The choice of base, solvent, and electrophile allows for precise control over the final product.
Table 1: Representative N-1 Functionalization Reactions on Analogous Indole Scaffolds
| Starting Material | Base/Solvent | Electrophile | Product | Reference |
|---|---|---|---|---|
| 6-Bromoindole | NaH / DMF | Methyl bromoacetate | Methyl 2-(6-bromo-1H-indol-1-yl)acetate | nih.gov |
| 6-Bromoindole | NaH / DMF | Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate | Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate | nih.gov |
Synthesis of Complex Indole Scaffolds and Derivatives
The dibrominated indole core serves as a versatile platform for the construction of more complex molecular architectures. The bromine atoms can be utilized in cross-coupling reactions, while the indole nucleus itself can participate in various cyclization and annulation reactions.
While there are no specific reports detailing the use of this compound as a starting material in the total synthesis of natural products, the utility of related dibromoindoles is well-documented. A prominent example is the use of methyl 5,6-dibromo-1H-indole-3-carboxylate in the synthesis of marine alkaloids. rsc.org This compound serves as a key building block for producing natural products like meridianin F and non-natural derivatives such as 5,6-dibromo-2′-demethylaplysinopsin. rsc.org The synthesis pathway leverages the dibromo-indole scaffold, which is a common motif in a variety of bioactive marine natural products. nih.gov This highlights the potential of dibromoindole carboxylates as valuable intermediates in the synthesis of complex and biologically active molecules.
The creation of novel molecular frameworks from indole precursors is a central theme in medicinal chemistry and materials science. Although specific examples starting from this compound are not documented, transformations of the parent methyl 1H-indole-4-carboxylate scaffold illustrate the potential pathways. For instance, a modified Vilsmeier-Haack reaction on methyl 1H-indole-4-carboxylate yields methyl 3-formyl-1H-indole-4-carboxylate. mdpi.com This intermediate, upon reaction with ethane-1,2-diamine in the presence of acetic acid, undergoes an unexpected acid-catalyzed cascade reaction, leading to the formation of a novel tetracyclic indole framework rather than the expected macrocycle. mdpi.com
This type of intramolecular cyclization and rearrangement demonstrates how the indole-4-carboxylate core can be manipulated to generate unique, polycyclic systems. Furthermore, the synthesis of potent enzyme inhibitors has been achieved by elaborating the 6-bromoindole scaffold. By attaching complex side chains, such as methyl pyrazole (B372694) carboxylate moieties, to the N-1 position, novel frameworks with significant biological activity have been constructed. nih.gov These examples underscore the synthetic versatility of the bromo-indole-carboxylate skeleton for creating diverse and complex molecular structures.
Computational and Spectroscopic Characterization of Methyl 3,6 Dibromo 1h Indole 4 Carboxylate and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules. These computational methods can provide insights into electronic structure, reactivity, and molecular dynamics, offering a theoretical framework to complement experimental findings.
The electronic structure of methyl 3,6-dibromo-1H-indole-4-carboxylate dictates its reactivity. DFT calculations can be employed to determine key electronic properties. The distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap are critical in predicting how the molecule will interact with other chemical species.
Molecular Electrostatic Potential (MEP) maps can visually represent the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylate group and a region of less negative or even positive potential near the N-H group and the bromine atoms, indicating sites for potential electrophilic and nucleophilic attack, respectively.
Table 1: Predicted Electronic Properties of this compound (Theoretical)
| Property | Predicted Value/Characteristic | Influence of Substituents |
| HOMO Energy | Lowered compared to indole (B1671886) | Electron-withdrawing Br and COOCH₃ groups |
| LUMO Energy | Lowered compared to indole | Electron-withdrawing Br and COOCH₃ groups |
| HOMO-LUMO Gap | Potentially altered | Affects electronic transitions and reactivity |
| Electron Density | Reduced on the indole ring | Depletion by electronegative substituents |
Note: The values in this table are predictive and based on theoretical principles, pending specific computational studies on this compound.
Computational modeling is an invaluable tool for elucidating reaction mechanisms. For the synthesis of this compound, which would likely involve the bromination of methyl 1H-indole-4-carboxylate, DFT calculations can be used to model the reaction pathway. Such models can help identify the most likely sites of bromination and the structures of transition states and intermediates.
The halogenation of indoles is a well-studied reaction, and it is known that the C3 position is generally the most reactive towards electrophiles. However, the presence of substituents can alter this regioselectivity. In the case of methyl 1H-indole-4-carboxylate, the carboxylate group at the C4 position may direct incoming electrophiles. Modeling the reaction pathway for bromination would involve calculating the activation energies for the formation of sigma complexes at various positions on the indole ring. The positions with the lowest activation energies would correspond to the most favorable reaction pathways.
The three-dimensional structure and flexibility of a molecule are key to its function. Conformational analysis of this compound would involve identifying the most stable arrangement of its atoms. The orientation of the methyl carboxylate group relative to the indole ring is of particular interest. Due to potential steric interactions with the adjacent bromine atom at the C3 position, there may be a preferred rotational conformation of the ester group.
Molecular dynamics (MD) simulations can provide a deeper understanding of the molecule's behavior over time in different environments, such as in various solvents. MD simulations would allow for the exploration of the conformational landscape and the identification of the most populated conformations. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in solution.
Advanced Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and characterization of organic compounds. High-resolution mass spectrometry and multinuclear NMR spectroscopy are particularly powerful methods for gaining detailed structural and dynamic information.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. In the context of synthesizing this compound, HRMS would be critical for confirming the identity of the product and any intermediates or byproducts.
The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) would result in a distinctive pattern in the mass spectrum for any bromine-containing fragment. For a dibrominated compound like this compound, the molecular ion peak would appear as a characteristic triplet with a ratio of approximately 1:2:1.
By analyzing the fragmentation pattern of the molecule in the mass spectrometer, it is possible to gain insights into its structure and bonding. For instance, the loss of a methoxy (B1213986) group (•OCH₃) or the entire methyl carboxylate group (•COOCH₃) would be expected fragmentation pathways. Tandem mass spectrometry (MS/MS) experiments could be used to further probe the fragmentation of specific ions, providing more detailed structural information and potentially helping to distinguish between different isomers.
Table 2: Predicted HRMS Fragmentation for this compound
| Fragment Ion | Predicted m/z | Interpretation |
| [M]⁺ | 332.89/334.89/336.89 | Molecular ion with characteristic dibromo isotopic pattern |
| [M - •OCH₃]⁺ | 301.91/303.91/305.91 | Loss of the methoxy radical |
| [M - •COOCH₃]⁺ | 273.92/275.92/277.92 | Loss of the methyl carboxylate radical |
Note: The m/z values are calculated based on the most abundant isotopes and are presented as a simplified representation of the expected isotopic pattern.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would be essential for confirming the connectivity of the atoms.
In the ¹H NMR spectrum, one would expect to see signals for the N-H proton, the aromatic protons on the indole ring, and the methyl protons of the ester group. The chemical shifts and coupling constants of the aromatic protons would be particularly informative for confirming the substitution pattern. For a 3,6-dibromo-4-carboxylate substitution pattern, one would expect to see distinct signals for the protons at the C2, C5, and C7 positions.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. The carbons attached to the bromine atoms (C3 and C6) would be expected to show shifts influenced by the electronegativity of bromine. The carbonyl carbon of the ester group would appear at a characteristic downfield chemical shift.
Multinuclear NMR, including ¹⁵N NMR, could provide further structural insights. The ¹⁵N chemical shift of the indole nitrogen would be sensitive to the electronic effects of the substituents on the ring.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound (in CDCl₃)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | 8.1 - 8.5 | - |
| C2-H | 7.2 - 7.5 | 125 - 130 |
| C3 | - | 100 - 105 |
| C4 | - | 120 - 125 |
| C5-H | 7.3 - 7.6 | 120 - 125 |
| C6 | - | 115 - 120 |
| C7-H | 7.5 - 7.8 | 110 - 115 |
| C3a | - | 128 - 132 |
| C7a | - | 135 - 140 |
| C=O | - | 165 - 170 |
| O-CH₃ | 3.8 - 4.0 | 51 - 53 |
Note: These are estimated chemical shift ranges based on data for related indole derivatives and general principles of NMR spectroscopy. Actual values would need to be determined experimentally.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods probe the vibrational motions of atoms and the bonds connecting them. While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the dipole moment, Raman spectroscopy detects the inelastic scattering of monochromatic light resulting from vibrations that alter the polarizability of the molecule. Together, they provide a comprehensive fingerprint of a molecule's structure.
For this compound, the analysis of its vibrational spectra allows for the confirmation of its key structural features. The indole ring, the methyl carboxylate group, and the bromine substituents all exhibit characteristic vibrational modes. Although direct experimental spectra for this specific compound are not widely published, a detailed analysis can be constructed based on the well-established vibrational frequencies of substituted indoles and related functional groups found in the literature.
The expected vibrational frequencies for the primary functional groups in this compound are summarized in the table below. These assignments are based on data from analogous indole derivatives and general spectroscopic principles.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Spectrum |
| N-H Stretch | Indole N-H | 3500-3300 | IR |
| Aromatic C-H Stretch | Indole Ring | 3150-3000 | IR, Raman |
| Aliphatic C-H Stretch | Methyl Group (Ester) | 2990-2850 | IR, Raman |
| C=O Stretch | Ester Carbonyl | 1730-1700 | IR |
| C=C Stretch | Aromatic Ring | 1620-1450 | IR, Raman |
| N-H Bend | Indole N-H | 1550-1450 | IR |
| C-H Bend | Methyl Group | 1465-1375 | IR |
| C-O Stretch | Ester | 1300-1150 | IR |
| C-N Stretch | Indole Ring | 1350-1250 | IR |
| C-Br Stretch | Bromo-substituent | 700-500 | IR, Raman |
A detailed examination of the expected spectral features reveals the following:
N-H and C-H Stretching Region: A prominent, sharp to moderately broad band is anticipated in the IR spectrum between 3500 and 3300 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. The presence of this band is a clear indicator of the secondary amine functionality within the indole core. In the 3150-3000 cm⁻¹ region, weaker absorptions due to the aromatic C-H stretching of the indole ring are expected. The aliphatic C-H stretching vibrations of the methyl group in the ester functionality would appear in the 2990-2850 cm⁻¹ range.
Carbonyl Region: A strong and sharp absorption band in the IR spectrum, typically between 1730 and 1700 cm⁻¹, is characteristic of the C=O stretching of the ester group. This is one of the most readily identifiable bands in the spectrum and confirms the presence of the methyl carboxylate substituent.
Fingerprint Region: The region below 1650 cm⁻¹ is known as the fingerprint region and contains a wealth of structural information.
C=C and N-H Vibrations: Aromatic C=C stretching vibrations of the indole ring are expected to produce several bands in the 1620-1450 cm⁻¹ range. The N-H bending vibration may also appear in this region, often overlapping with the C=C stretching bands.
Methyl and Ester Vibrations: The bending vibrations of the methyl group are anticipated between 1465 and 1375 cm⁻¹. The C-O stretching vibration of the ester group is expected to give rise to a strong band in the 1300-1150 cm⁻¹ region.
C-N and C-Br Vibrations: The C-N stretching of the indole ring is typically observed in the 1350-1250 cm⁻¹ range. The C-Br stretching vibrations for the two bromine substituents are expected at lower frequencies, generally in the 700-500 cm⁻¹ region. The presence of two C-Br bonds may result in multiple absorptions in this area.
The substitution pattern on the indole ring, with bromine atoms at positions 3 and 6 and the methyl carboxylate at position 4, will influence the exact frequencies and intensities of these vibrational modes compared to unsubstituted indole. The electron-withdrawing nature of the bromine atoms and the ester group can cause shifts in the electron density within the ring, which in turn affects the bond strengths and vibrational frequencies. For instance, the positions of the aromatic C-H bending modes in the lower frequency region of the spectrum can often provide clues about the substitution pattern of the benzene (B151609) portion of the indole ring.
Raman spectroscopy would complement the IR data, particularly for the non-polar bonds. The aromatic C=C stretching and the C-Br stretching vibrations are expected to show strong signals in the Raman spectrum. The symmetric vibrations of the molecule will also be more prominent in Raman scattering. A combined analysis of both IR and Raman spectra would therefore provide a more complete and robust characterization of the functional groups present in this compound.
Future Directions and Emerging Research Opportunities in Dibromoindole Chemistry
Sustainable Synthetic Methodologies for Halogenated Indoles
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For halogenated indoles, this involves moving away from hazardous reagents and harsh reaction conditions towards greener alternatives. rsc.org Many traditional indole (B1671886) syntheses suffer from such drawbacks, including the use of halogenated hydrocarbon solvents and highly acidic conditions. rsc.org
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green alternative to metal-based catalysts. organic-chemistry.org In the context of halogenated indoles, organocatalysis can be envisioned to play a significant role in achieving high enantioselectivity for the synthesis of chiral indole derivatives. For instance, imidazolidinone catalysts have been effectively used for the enantioselective alkylation of various indoles, including those bearing electron-deficient groups like 6-chloroindole. organic-chemistry.org These halogenated products are valuable building blocks for drug synthesis. organic-chemistry.org Future research could focus on developing organocatalysts for the direct, enantioselective bromination of the indole core, a challenging but highly desirable transformation.
| Catalyst Type | Application in Indole Chemistry | Potential for Dibromoindoles | Key Advantages |
| Imidazolidinones | Enantioselective alkylation of indoles. organic-chemistry.org | Introduction of chiral centers in molecules like methyl 3,6-dibromo-1H-indole-4-carboxylate. | High enantioselectivity, metal-free. organic-chemistry.org |
| Squaramides | Asymmetric Michael-Aldol reactions. acs.org | Construction of complex indole-fused heterocycles. | Bifunctional activation, good yields and stereoselectivity. acs.org |
| N-Heterocyclic Carbenes (NHCs) | Asymmetric Friedel-Crafts alkylation-annulation. researchgate.net | Synthesis of polycyclic alkaloids from dibromoindole precursors. | Umpolung reactivity, versatile transformations. researchgate.net |
Visible-light photocatalysis and electrocatalysis are at the forefront of sustainable chemistry, utilizing light or electricity to drive chemical reactions under mild conditions. researchgate.netmdpi.com These methods have shown great promise for the synthesis and functionalization of indoles. researchgate.net
Recent advancements include the use of photoredox catalysis for various transformations, including the generation of radical intermediates for cyclization reactions onto the indole nucleus. researchgate.netnih.gov For instance, a visible-light photocatalytic double C–H functionalization of indoles has been developed to produce 2,3-difunctionalized indoles. researchgate.net Mechanistic studies suggest that this process can involve the photocatalytic oxidation of bromide ions to generate molecular bromine for electrophilic bromination. researchgate.net This approach could be adapted for the controlled synthesis of polybrominated indoles.
Electrocatalysis offers a transition-metal-free and oxidant-free method for halogenation. An electrochemical umpolung of the bromide ion has been developed for the regioselective C-H bromination of indoles, yielding 3-bromoindole with high efficiency. mdpi.com Future work could explore the application of these techniques for the selective dibromination of indole-4-carboxylates, potentially offering a more sustainable route to this compound.
| Method | Principle | Application to Indoles | Future Prospects for Dibromoindoles |
| Photocatalysis | Use of light to initiate redox reactions. researchgate.net | C-H functionalization, cyclizations, dearomatization. nih.govresearchgate.netnih.gov | Regioselective multi-bromination under mild conditions. |
| Electrocatalysis | Use of electricity to drive non-spontaneous reactions. mdpi.com | C-H bromination without chemical oxidants. mdpi.com | Green synthesis of polyhalogenated indoles. |
Development of Novel Reagents for Selective Bromination
Achieving regioselectivity in the bromination of the indole nucleus is a significant synthetic challenge. The development of new brominating agents that can precisely target specific positions on the indole ring is a key area of future research. While reagents like N-bromosuccinimide (NBS) are commonly used, they can sometimes lead to mixtures of products or undesired side reactions.
Enzymatic halogenation presents a highly selective and environmentally friendly alternative. frontiersin.org Halogenase enzymes can catalyze the bromination of indoles with excellent regioselectivity under aqueous conditions. frontiersin.org For example, the RebH variant 3-LSR has been shown to brominate various indole derivatives at the C3 position. frontiersin.org Future research could focus on engineering halogenases to target other positions of the indole ring, such as C6, which would be highly valuable for the synthesis of compounds like this compound.
Vanadium bromoperoxidase (V-BrPO) is another enzyme that catalyzes the bromination of indoles. escholarship.org Studies have shown that the reaction proceeds via an initial attack on the C2-C3 double bond by an oxidized bromine species. escholarship.org Understanding the binding of indole substrates to the enzyme's active site could guide the design of new biomimetic catalysts for selective bromination.
| Reagent/Catalyst | Selectivity | Advantages | Research Directions |
| Engineered Halogenases | High regioselectivity (e.g., C3). frontiersin.org | Green, aqueous conditions. frontiersin.org | Engineering enzymes for C6 and C3,6-selective bromination. |
| Vanadium Bromoperoxidase (V-BrPO) | Dependent on substituent pattern. escholarship.org | Biomimetic potential. escholarship.org | Development of small-molecule catalysts mimicking V-BrPO activity. |
| Transient Directing Groups | C4-H functionalization. acs.org | Broad functional group compatibility. acs.org | Application to C6-H functionalization and subsequent bromination. |
Mechanistic Understanding of Undesired Side Reactions
A deeper understanding of the mechanisms behind undesired side reactions during the synthesis of dibromoindoles is crucial for improving reaction efficiency and product purity. The bromination of indoles can be accompanied by oxidation and polymerization, particularly under harsh conditions. escholarship.orglabmanager.com
For example, the reaction of indole with vanadium bromoperoxidase can lead to the formation of oxindole (B195798) and indigo (B80030) as byproducts. escholarship.org Mechanistic studies have revealed that indigo formation can occur through the oxidative coupling of 3-bromoindole and indoxyl. escholarship.org In chemical synthesis, indoles are prone to dimerization and multimerization, which limits the yield of the desired product. labmanager.comeurekalert.org
Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction pathways and the energetics of competing reactions. researchgate.net A theoretical study on the direct bromination of substituted indoles proposed a two-step mechanism where the first step is rate-determining. researchgate.net Such studies can help in predicting the reactivity of different positions on the indole ring and in designing reaction conditions that favor the desired product over side products. Future research should combine experimental and computational approaches to elucidate the mechanisms of side reactions in the synthesis of this compound.
Integration of this compound into High-Throughput Synthesis Platforms
High-throughput synthesis (HTS) and automated synthesis platforms are transforming drug discovery and materials science by enabling the rapid synthesis and screening of large libraries of compounds. nih.gov The integration of key building blocks like this compound into these platforms is a promising area for future research.
Microflow synthesis methods, which utilize small-diameter channels, allow for precise control over reaction times and can limit the formation of unstable intermediates and side products. labmanager.comeurekalert.org This technology has been successfully applied to the synthesis of indole derivatives, obtaining high yields while minimizing unwanted dimerization. labmanager.comeurekalert.org Such flow chemistry setups are ideal for automated and high-throughput synthesis.
By incorporating this compound into HTS workflows, it would be possible to rapidly generate a diverse range of derivatives by functionalizing the N-H position, the ester group, or by using the bromine atoms as handles for cross-coupling reactions. This would accelerate the discovery of new bioactive molecules and functional materials based on the dibromoindole scaffold.
Q & A
Q. What are the common synthetic routes for methyl 3,6-dibromo-1H-indole-4-carboxylate?
- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized indole core. For example:
Indole Functionalization : Start with methyl 1H-indole-4-carboxylate. Introduce bromine at the 3- and 6-positions using electrophilic bromination (e.g., NBS or Br₂ in the presence of Lewis acids like FeBr₃).
Regioselectivity Control : Use directing groups (e.g., ester at C4) to guide bromination to C3 and C3.
Purification : Column chromatography or recrystallization to isolate the product, confirmed by melting point analysis (e.g., mp 165–166°C observed in analogous brominated indoles) .
Key Validation : NMR (¹H/¹³C) to confirm substitution patterns and mass spectrometry for molecular weight verification .
Q. Which spectroscopic methods are essential for characterizing this compound?
- Methodological Answer :
- ¹H and ¹³C NMR : Identify proton environments (e.g., aromatic protons at C5/C7 and ester methyl group) and quaternary carbons.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign bromine-substituted positions .
- IR Spectroscopy : Confirm ester carbonyl stretch (~1700 cm⁻¹) and N-H indole stretch (~3400 cm⁻¹).
- X-ray Crystallography : Resolve crystal structure (monoclinic system, space group P2₁/c for analogous compounds) to validate regiochemistry .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the bromination step in synthesizing this compound?
- Methodological Answer :
- Parameter Screening : Test variables (temperature, bromine equivalents, reaction time) using fractional factorial design to identify critical factors.
- Response Surface Methodology (RSM) : Optimize yield by modeling interactions between parameters (e.g., excess Br₂ at 0°C vs. 25°C).
- Case Study : In flow chemistry setups, precise control of residence time and reagent stoichiometry improves reproducibility (e.g., 83% yield achieved for a brominated indene derivative under optimized flow conditions) .
Data Table :
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 0°C to 40°C | 25°C |
| Br₂ Equivalents | 2.0 to 3.5 eq | 2.8 eq |
| Catalyst (FeBr₃) | 0.1 to 0.5 eq | 0.3 eq |
Q. What strategies ensure regioselective bromination at the 3 and 6 positions of the indole ring?
- Methodological Answer :
- Steric and Electronic Effects : The C4 ester group acts as a meta-directing group, favoring bromination at C3 and C5.
- Stepwise Bromination :
Brominate C3 first using mild conditions (NBS in DMF).
Activate C6 via deprotonation (e.g., LDA) for electrophilic substitution .
- Catalytic Systems : Pd-mediated C-H activation for late-stage bromination (e.g., Pd(OAc)₂ with N-bromosuccinimide) .
Q. How to address discrepancies in reported yields of this compound synthesis?
- Methodological Answer :
- Reproducibility Checks : Verify purity of starting materials (e.g., ≥97% methyl indole-4-carboxylate) and solvent anhydrity .
- Analytical Harmonization : Use standardized HPLC or GC-MS protocols to quantify yields.
- Case Study : Inconsistent yields (e.g., 70–85%) may arise from trace moisture degrading Br₂; rigorous drying of glassware and reagents resolves this .
Data Contradiction Analysis
Q. Why do some studies report conflicting melting points for brominated indole derivatives?
- Methodological Answer :
- Polymorphism : Recrystallization solvents (e.g., EtOH vs. hexane) can produce different crystal forms.
- Impurity Profiles : Residual solvents or side products (e.g., mono-brominated species) lower observed mp. Cross-validate with DSC for phase transitions .
Example : Methyl 5-bromo-2-methyl-1H-indole shows mp variability (120–125°C) due to solvent-dependent crystallization .
Application-Oriented Questions
Q. How is this compound used in medicinal chemistry research?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
